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Compound of Interest

Compound Name: 4-Cyclobutylpyrrolidin-2-one

Cat. No.: B1613608

An In-depth Technical Guide to 4-
Cyclobutylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of 4-Cyclobutylpyrrolidin-
2-one, a heterocyclic organic compound featuring a pyrrolidinone scaffold substituted with a
cyclobutyl group. The pyrrolidinone core is a privileged structure in medicinal chemistry,
appearing in a wide array of pharmacologically active agents.[1][2] The incorporation of a
cyclobutyl moiety can offer unique advantages in drug design, including improvements in
potency, selectivity, and pharmacokinetic profiles due to its rigid, puckered conformation.[3]
This document details the nomenclature, physicochemical properties, proposed synthetic
routes, and predicted spectroscopic data for 4-Cyclobutylpyrrolidin-2-one. Furthermore, it
explores the potential applications of this molecule in drug discovery and development, with a
particular focus on central nervous system (CNS) disorders. This guide is intended for
researchers, scientists, and professionals in the field of drug development seeking detailed
technical information and actionable insights into this promising chemical entity.

Nomenclature and Chemical Identity

The systematic and unambiguous identification of a chemical compound is paramount for
scientific communication and regulatory purposes. This section outlines the established
nomenclature and key identifiers for 4-Cyclobutylpyrrolidin-2-one.

IUPAC Nomenclature
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According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the
official name for this compound is 4-cyclobutylpyrrolidin-2-one.[4][5][6][7] This name is
derived from the parent heterocycle, pyrrolidin-2-one, with a cyclobutyl substituent at the 4-
position of the ring.

Chemical Abstracts Service (CAS) Number

A specific CAS Registry Number for 4-Cyclobutylpyrrolidin-2-one has not been definitively
assigned in publicly available databases as of the date of this publication. Researchers are
advised to verify the CAS number upon synthesis and registration of this compound.

Molecular Structure and Formula

The structural representation and key chemical formulas for 4-Cyclobutylpyrrolidin-2-one are
provided in the table below.

Identifier Value Source
Molecular Formula CsH13NO [4]
Molecular Weight 139.20 g/mol [4]
Canonical SMILES C1CC(C1)C2CC(=0O)NC2 [4]

InChl=1S/C8H13NO/c10-8-4-
InChl 7(5-9-8)6-2-1-3-6/h6-7H,1- [4]
5H2,(H,9,10)

CVRJIEQBETQXNIG-
InChiKey [4]
UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation,
and understanding its behavior in biological systems. The following table summarizes the
predicted physicochemical properties of 4-Cyclobutylpyrrolidin-2-one.
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Property

Predicted Value

Notes

Physical State

Solid or high-boiling liquid

Based on similar 4-substituted

pyrrolidinones.

Estimated based on trends for

Melting Point 60-80 °C alkyl-substituted
pyrrolidinones.
- ) Extrapolated from related
Boiling Point > 250 °C at 760 mmHg
compounds.
Soluble in polar organic The lactam functionality
Solubilt solvents (e.g., methanol, imparts polarity, while the alkyl
olubili
Y ethanol, DMSO, DMF). Limited  framework contributes to
solubility in water. lipophilicity.
) Typical pKa for a lactam
pKa ~17-18 (amide N-H)
proton.
LogP 1.2 [4]

Synthesis of 4-Cyclobutylpyrrolidin-2-one

While a specific documented synthesis for 4-Cyclobutylpyrrolidin-2-one is not readily

available in the literature, several established methods for the preparation of 4-substituted

pyrrolidin-2-ones can be logically extended to this target molecule.[2] Two robust and plausible

synthetic routes are detailed below.

Route 1: Michael Addition and Reductive Cyclization

This approach leverages the Michael addition of a nitroalkane to an a,3-unsaturated ester,

followed by reduction of the nitro group and subsequent lactamization.
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Click to download full resolution via product page

Figure 1: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via Michael addition.
Experimental Protocol (Route 1):

o Step 1: Synthesis of 1-Cyclobutyl-2-nitroethene. Cyclobutylacetaldehyde is reacted with
nitromethane in the presence of a base such as sodium hydroxide (Henry reaction) to yield
1-cyclobutyl-2-nitroethene.

o Step 2: Michael Addition. The resulting nitroalkene undergoes a Michael addition with a
malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This
forms the corresponding Michael adduct.

o Step 3: Decarboxylation. The adduct is then subjected to Krapcho decarboxylation using
conditions such as sodium chloride in a mixture of DMSO and water with heating to remove
one of the ester groups.

e Step 4: Reduction and Lactamization. The nitro group is reduced to an amine using catalytic
hydrogenation (e.g., H2 over Palladium on carbon) or a reducing agent like iron in acetic
acid. The resulting y-amino ester will then undergo spontaneous or induced cyclization to
form the target lactam, 4-Cyclobutylpyrrolidin-2-one.

Causality Behind Experimental Choices: The Michael addition is a reliable method for forming
carbon-carbon bonds and is widely used in the synthesis of y-lactams.[1] The choice of
reducing agent for the nitro group can influence the overall yield and purity; catalytic
hydrogenation is often preferred for its clean reaction profile.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1613608?utm_src=pdf-body-img
https://www.benchchem.com/product/b1613608?utm_src=pdf-body
https://www.benchchem.com/product/b1613608?utm_src=pdf-body
https://www.researchgate.net/publication/356814975_An_Overview_on_Biological_Importance_of_Pyrrolone_and_Pyrrolidinone_Derivatives_as_Promising_Scaff_olds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Route 2: Catalytic Hydrogenation of 3-
Cyclobutylsuccinimide

This alternative strategy involves the preparation of a substituted succinimide followed by its
selective reduction.

Cyclobutylmalonic acid Condensation
(Heat)
\ \ Catalytic Hydrogenation
G—Cyclobutylsuccinimide) (e.g., Hz, Ru-based catalyst) g 4-Cyclobutylpyrrolidin-2-one

Click to download full resolution via product page

Figure 2: Proposed synthesis of 4-Cyclobutylpyrrolidin-2-one via hydrogenation of a
succinimide.

Experimental Protocol (Route 2):

e Step 1: Synthesis of 3-Cyclobutylsuccinimide. Cyclobutylmalonic acid is condensed with
ammonia or urea at elevated temperatures to form 3-cyclobutylsuccinimide.

o Step 2: Selective Hydrogenation. The resulting succinimide is then subjected to catalytic
hydrogenation. This step requires careful selection of the catalyst to achieve selective
reduction of one carbonyl group to a methylene group. Ruthenium-based catalysts have
shown efficacy in similar transformations.

Causality Behind Experimental Choices: The synthesis of succinimides from malonic acids is a
well-established process. The subsequent selective hydrogenation of a cyclic imide is a more
challenging step, but advancements in catalysis have made this a viable approach. This route
may offer advantages in terms of atom economy and fewer reaction steps compared to Route
1.

Spectroscopic Characterization
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The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based
on the known spectral properties of pyrrolidinone derivatives, the following characteristics are
predicted for 4-Cyclobutylpyrrolidin-2-one.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR (400 MHz, CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.0-7.0 brs 1H NH
CH-N (pyrrolidinone
~3.4-3.6 m 1H _ Py
ring)
CH-N (pyrrolidinone
~2.9-31 m 1H . Py
ring)
CH-C=0
~2.4-2.6 m 1H - .
(pyrrolidinone ring)
CH-C rrolidinone
~22-24 m 1H H-Ca oy
ring)
~1.8-2.1 m 7H Cyclobutyl protons
CH-C=0
~1.6-1.8 m 1H

(pyrrolidinone ring)

Predicted 3C NMR (100 MHz, CDCls3):
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Chemical Shift (6, ppm) Assignment
~175-178 C=0 (lactam)

~ 45-48 CH2-N

~ 40-43 CH-Ca

~ 35-38 CH (cyclobutyl methine)
~ 30-33 CH2-C=0

~ 25-28 CHz (cyclobutyl)
~18-21 CHz (cyclobutyl)

Mass Spectrometry (MS)

o Expected Molecular lon (M+*): m/z = 139.10
o Key Fragmentation Patterns:
o Loss of the cyclobutyl group ([M-55]*) leading to a fragment at m/z = 84.

o Cleavage of the pyrrolidinone ring, with characteristic fragments corresponding to the loss
of CO and other small molecules.

Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Intensity Assignment

~ 3200-3400 Strong, broad N-H stretch

~ 2850-2960 Strong C-H stretch (aliphatic)
~1670-1700 Strong, sharp C=0 stretch (lactam)
~ 1400-1500 Medium C-H bend

Potential Applications in Drug Discovery
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The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a
wide range of biological activities.[1][10][11] The racetam family of nootropic drugs, such as
piracetam and aniracetam, feature a pyrrolidinone core and are known to modulate
neurotransmitter systems.[10]

Central Nervous System (CNS) Disorders

Given the prevalence of the pyrrolidinone motif in CNS-active drugs, 4-Cyclobutylpyrrolidin-
2-one is a promising candidate for investigation in this area.[12] The cyclobutyl group, being a
bioisostere of larger or more flexible alkyl groups, can confer improved metabolic stability and
cell permeability.[3][13][14] Potential therapeutic targets could include:

o Neurodegenerative Diseases: Compounds that enhance cognitive function or offer
neuroprotection are of high interest for conditions like Alzheimer's and Parkinson's disease.

o Epilepsy: The pyrrolidinone structure is found in several anticonvulsant drugs, suggesting
that 4-cyclobutylpyrrolidin-2-one could be explored for its anti-seizure activity.[2]

o Psychiatric Disorders: Modulation of neurotransmitter pathways by pyrrolidinone derivatives
could be beneficial in treating depression, anxiety, and other mood disorders.

Other Therapeutic Areas

The versatility of the pyrrolidinone scaffold extends beyond CNS applications. Derivatives have
been investigated as anti-inflammatory, antimicrobial, and anticancer agents.[1][11] The unique
steric and electronic properties of the cyclobutyl group could be leveraged to design novel
inhibitors of enzymes or receptor antagonists in these and other disease areas.

Conclusion

4-Cyclobutylpyrrolidin-2-one represents a molecule of significant interest for medicinal
chemists and drug discovery professionals. While specific experimental data for this compound
is limited, its structural features—a pharmacologically privileged pyrrolidinone core and a
metabolically robust cyclobutyl substituent—suggest a high potential for biological activity. The
synthetic routes and predicted analytical data presented in this guide provide a solid foundation
for its synthesis, characterization, and subsequent investigation as a novel therapeutic agent.
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Further research into the pharmacological profile of 4-Cyclobutylpyrrolidin-2-one is

warranted to fully elucidate its potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and nomenclature for 4-
Cyclobutylpyrrolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1613608#cas-number-and-nomenclature-for-4-
cyclobutylpyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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